N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
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Overview
Description
N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the Phenoxypropanamide Moiety: This is usually done through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-24(13-14-24)12-7-23(30)27-16-9-19(10-17-27)28-21(8-15-25-28)26-22(29)11-18-31-20-5-3-2-4-6-20/h2-6,8,15,19H,7,9-14,16-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUAEFVGLUIWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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